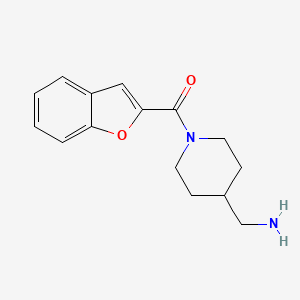
(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone” is an organic compound . It belongs to the class of compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring and a piperidine ring. Benzofuran is a heterocyclic compound, and piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines are significant synthetic fragments for designing drugs. They undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various chemical entities. For instance, Luo and Naguib (2012) detailed a synthesis approach for a selective CB2 receptor agonist, highlighting the compound's significance in complex chemical syntheses (Luo & Naguib, 2012). Similarly, research by Zheng Rui (2010) involved using piperidine-4-carboxylic acid in the synthesis of related compounds, demonstrating its utility in creating novel chemical structures (Zheng Rui, 2010).
Crystal Structure Characterization : Studies like those by Revathi et al. (2015) have focused on the crystal structure of related compounds, providing insights into their molecular conformation and potential interactions (Revathi et al., 2015).
Chemical Properties and Analysis
Thermal and Optical Properties : Karthik et al. (2021) conducted thermal, optical, and structural studies on similar compounds, showcasing how understanding these properties is crucial for their application in various fields (Karthik et al., 2021).
Hirshfeld Surface Analysis : The work by Prasad et al. (2018) on a novel bioactive heterocycle demonstrates the use of Hirshfeld surface analysis for understanding intermolecular interactions, crucial for drug design and molecular chemistry (Prasad et al., 2018).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives of related compounds, evaluating their in vitro antibacterial and antifungal activities, thus exploring their potential use in medicinal chemistry (Mallesha & Mohana, 2014).
Novel Antimicrobial Derivatives : Kenchappa et al. (2016) synthesized new benzofuran derivatives, including compounds structurally related to (4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone, and screened them for antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Kenchappa et al., 2016).
Future Directions
The future research on this compound could focus on its potential biological activities and applications in drug development. Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, this compound could be a potential candidate for further pharmacological studies.
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-11-5-7-17(8-6-11)15(18)14-9-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXDGQNTJZAFDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

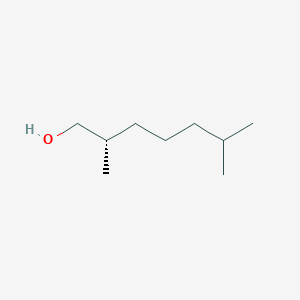
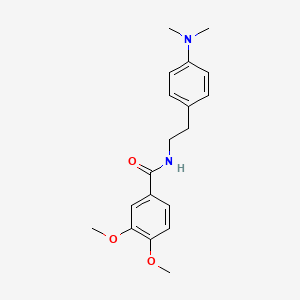
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
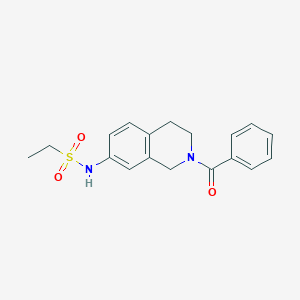
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
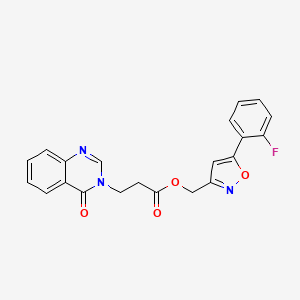
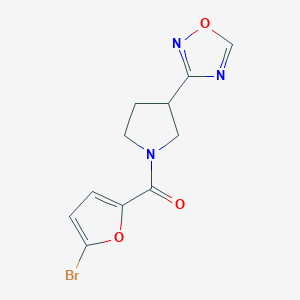
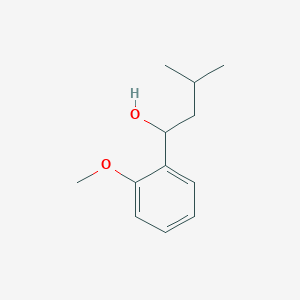
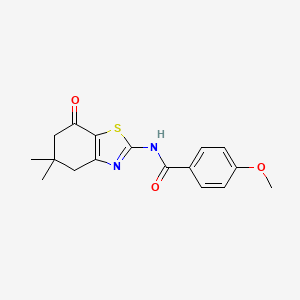
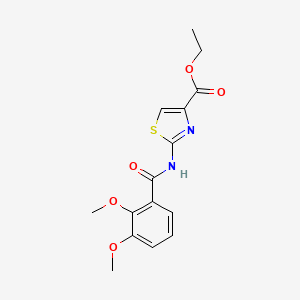
![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)